molecular formula C12H14O3 B1254039 Sterin B

Sterin B

Cat. No.: B1254039
M. Wt: 206.24 g/mol
InChI Key: GEZNZIMPYNLYAN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterin B is a natural product found in Stereum hirsutum with data available.

Scientific Research Applications

  • Pharmacological Studies of Medicinal Plants :

    • Joseph Afroimovich Sterin significantly contributed to pharmacological research, focusing on the study of medicinal plants. His work included pharmacological examination of plants, investigating their antispasmodic and hypotensive effects, as well as searching for new antithyroid drugs. His research elucidated the relationship between the chemical structure of substances and their pharmacological action (Napalkova et al., 2023).
  • Studying Steatosis in Cells :

    • Research by Chu et al. (2011) explored the effects of schisandrin B (a compound related to sterin B) on free fatty acid-induced steatosis in L-02 cells. This study provided insights into the molecular mechanisms of steatosis, a condition involving abnormal retention of lipids within cells, which is often associated with fatty liver disease (Chu et al., 2011).
  • Antioxidative Properties :

    • A structurally new antioxidative metabolite, sterin C (derived from this compound), was isolated from the mycelial culture of the mushroom Stereum hirsutum. This compound demonstrated significant superoxide radical-scavenging activity, highlighting its potential as an antioxidant (Yoo et al., 2005).
  • Drug-Eluting Stents in Coronary Artery Disease :

    • While not directly related to this compound, research into drug-eluting stents provides context for the broader field of pharmacology and medical device development. A study by Varenne et al. (2018) on drug-eluting stents in elderly patients with coronary artery disease offers insight into the advancements in medical treatments and drug delivery systems (Varenne et al., 2018).
  • Role in Neuro-inflammation :

    • Stefin B, closely related to this compound, has been studied for its role in neuro-inflammation. Research indicates that Stefin B plays a crucial role in regulating inflammatory processes in the brain, which is pertinent in understanding the progression and treatment of neurodegenerative diseases (Kopitar-Jerala, 2015).

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-hydroxy-3-[(E)-3-hydroxy-3-methylbut-1-enyl]benzaldehyde

InChI

InChI=1S/C12H14O3/c1-12(2,15)6-5-10-7-9(8-13)3-4-11(10)14/h3-8,14-15H,1-2H3/b6-5+

InChI Key

GEZNZIMPYNLYAN-AATRIKPKSA-N

Isomeric SMILES

CC(C)(/C=C/C1=C(C=CC(=C1)C=O)O)O

Canonical SMILES

CC(C)(C=CC1=C(C=CC(=C1)C=O)O)O

Synonyms

sterin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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